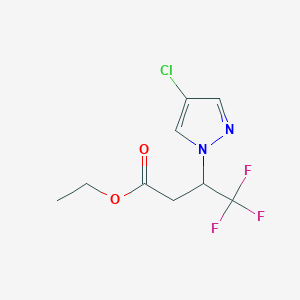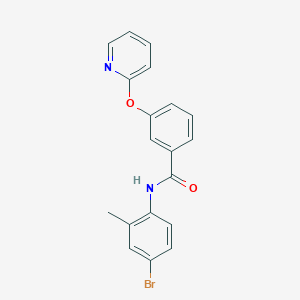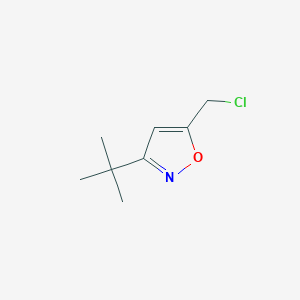
Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EF24 and is a synthetic curcumin analog. It has been found to have several beneficial properties, making it a promising candidate for various applications.
Mecanismo De Acción
EF24 exerts its effects through various mechanisms, including the inhibition of NF-kB signaling, induction of apoptosis, and modulation of various cellular pathways. It has been found to target multiple signaling pathways, making it a potential candidate for combination therapy in cancer treatment.
Biochemical and Physiological Effects
EF24 has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and modulation of various cellular pathways. It has also been found to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF24 has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, EF24 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on EF24, including its potential applications in the treatment of various diseases. Further studies are needed to fully understand its mechanisms of action and to optimize its use in combination therapy. Additionally, more research is needed to investigate its potential toxicity and to develop new formulations to improve its solubility.
Conclusion
EF24 is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-inflammatory, antioxidant, and anticancer properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanisms of action and to optimize its use in various applications.
Métodos De Síntesis
EF24 is synthesized through a multi-step process that involves the reaction of 4-chloropyrazole with ethyl trifluorobutanoate. The resulting intermediate is then subjected to a series of reactions that lead to the formation of EF24. The synthesis process is complex, but it has been optimized to produce high yields of pure EF24.
Aplicaciones Científicas De Investigación
EF24 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. It has been found to have potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O2/c1-2-17-8(16)3-7(9(11,12)13)15-5-6(10)4-14-15/h4-5,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJSBYJEPHHNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide](/img/structure/B2948921.png)
![5-(3-Methylbutyl)-4-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B2948924.png)
![3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948927.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2948931.png)
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2948932.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948933.png)
![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2948936.png)

![N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2948938.png)